1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol
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Overview
Description
The compound "1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol" is a derivative of 1,2,3-triazole, a class of compounds known for their significant biological activities. The structure of this compound suggests it may possess similar properties, particularly in the realm of antifungal activity, as indicated by the research on related triazole derivatives .
Synthesis Analysis
The synthesis of triazole derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as click chemistry. This method has been employed to create a variety of triazole compounds with potential biological applications, including antifungal agents . The process is efficient and allows for the introduction of various substituents into the triazole ring, which can significantly affect the biological activity of the resulting compounds.
Molecular Structure Analysis
Triazole derivatives often exhibit interesting molecular structures due to the presence of hydrogen bonding and other intermolecular interactions. X-ray diffraction analyses have shown that these compounds can form O-H...N hydrogen bonds and C-H...N interactions, leading to the formation of infinite chains in the crystal network . These structural features are crucial as they can influence the solubility, stability, and overall biological activity of the compounds.
Chemical Reactions Analysis
The triazole ring in these compounds can participate in various chemical reactions, which can be utilized to further modify the structure and enhance biological activity. For instance, halogen atoms introduced into the triazole ring can improve antifungal activity by increasing the binding affinity to target enzymes in fungal organisms . The reactivity of the triazole ring also allows for the synthesis of a wide range of derivatives with potential as antifungal agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the triazole ring and the overall molecular geometry can affect these properties. For example, the introduction of halogen atoms can enhance the antifungal activity and selectivity of these compounds . Additionally, theoretical studies using Density Functional Theory (DFT) have been conducted to predict the reactivity and stability of these molecules .
Scientific Research Applications
Antifungal Applications
1,2,3-Triazole derivatives have demonstrated significant biological activities, including antifungal properties. The synthesis of ten 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols via click chemistry and their in vitro antifungal evaluation against various Candida strains highlights the potential of these compounds in developing antifungal agents. The halogen-substituted triazole, in particular, showed promising antifungal activity, suggesting avenues for future drug development (Lima-Neto et al., 2012).
Biofluorescent Markers
Triazolyl compounds synthesized from industrial waste materials like cardanol and glycerol exhibit photophysical properties suitable for developing fluorescent biomarkers. These compounds' low acute toxicity to various biological models, including Daphnia similis, Oreochromis niloticus, Aedes aegypti larvae, and mammary cells, suggests their potential as safe fluorescent markers for biodiesel quality monitoring. This application not only offers a novel use for triazolyl compounds but also aligns with green chemistry principles by repurposing industrial by-products (Pelizaro et al., 2019).
Molecular Organization and Spectroscopy
Studies on the molecular organization of triazole derivatives in different solvents reveal their capacity to form monomers and aggregates. These findings have implications for understanding the solvation and aggregation behavior of triazole compounds in various environments, potentially informing the design of new materials and analytical techniques (Matwijczuk et al., 2018).
Antifungal Drug Analogues
The synthesis of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives and their evaluation as antifungal compounds offer insights into the development of fluconazole analogues. These compounds' high activity against Candida spp. strains at low concentrations highlights the potential of triazole derivatives as effective antifungal agents. The low toxicity of these compounds, as indicated by the Artemia salina bioassay, further supports their therapeutic potential (Zambrano-Huerta et al., 2019).
Catalytic Applications
Half-sandwich Ruthenium(II) complexes of click-generated 1,2,3-triazole-based organosulfur/-selenium ligands demonstrate significant catalytic efficiency in alcohol oxidation and transfer hydrogenation. These findings highlight the versatility of triazole derivatives in catalysis, potentially paving the way for new catalytic processes in organic synthesis (Saleem et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazoles, have been found to exhibit antifungal activity . They are known to interact with enzymes in fungal cells, disrupting their normal function .
Mode of Action
It is suggested that similar compounds interact with their targets by forming bonds, leading to changes in the target’s structure and function .
Biochemical Pathways
Related compounds have been shown to interfere with the synthesis of essential components in fungal cells, leading to cell death .
Result of Action
Based on the antifungal activity of similar compounds, it can be inferred that the compound may lead to the disruption of essential cellular processes in fungi, resulting in cell death .
properties
IUPAC Name |
1-(1-propan-2-yltriazol-4-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-6(2)11-5-8(9-10-11)4-7(3)12/h5-7,12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRACIMISJNKUEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=N1)CC(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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